molecular formula C11H15NO3 B2897445 (3-methoxy-phenylamino)-acetic acid ethyl ester CAS No. 62750-10-1

(3-methoxy-phenylamino)-acetic acid ethyl ester

Cat. No.: B2897445
CAS No.: 62750-10-1
M. Wt: 209.245
InChI Key: GJWCGXUHYRVCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-phenylamino)-acetic acid ethyl ester is an organic compound characterized by an ethyl ester group linked to an acetic acid backbone substituted with a 3-methoxy-phenylamino moiety.

Applications of such compounds span medicinal chemistry (e.g., as intermediates for drug candidates) and materials science, though specific uses for this compound require further exploration.

Properties

IUPAC Name

ethyl 2-(3-methoxyanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-5-4-6-10(7-9)14-2/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWCGXUHYRVCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-phenylamino)-acetic acid ethyl ester typically involves the reaction of 3-methoxyaniline with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the carbon atom of the ethyl bromoacetate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Hydrolysis

The ester bond in (3-methoxy-phenylamino)-acetic acid ethyl ester can be hydrolyzed under acidic or basic conditions, leading to the formation of 3-methoxy-phenylamino-acetic acid. The hydrolysis mechanism involves:

  • Protonation of the Carbonyl : In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack by Water : Water acts as a nucleophile attacking the carbonyl carbon.

  • Formation of Tetrahedral Intermediate : A tetrahedral intermediate is formed, followed by rearrangement.

  • Elimination of Alcohol : The alcohol group is eliminated, yielding the corresponding carboxylic acid .

Acylation

The amino group in the compound can undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form amides. This reaction typically proceeds via nucleophilic attack by the amino group on the carbonyl carbon of the acylating agent.

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions where nucleophiles can attack electrophilic centers within the molecule, leading to various derivatives.

Hydrolysis Mechanism

StepDescription
1Protonation of carbonyl oxygen
2Nucleophilic attack by water
3Formation of tetrahedral intermediate
4Elimination of alcohol to yield carboxylic acid

Acylation Mechanism

StepDescription
1Nucleophilic attack by amino group on acyl chloride
2Formation of tetrahedral intermediate
3Collapse of intermediate to form amide

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives, including the compound . These compounds have demonstrated effectiveness against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer).

  • Case Study : A study published in Molecules reported that specific thieno[2,3-d]pyrimidine derivatives exhibited IC50 values of 13.42 μg/mL against MCF-7 cells, indicating significant cytotoxicity. The selectivity index for these compounds suggests a favorable therapeutic window compared to existing treatments .
CompoundCell LineIC50 (μg/mL)Selectivity Index
Compound AMCF-713.4212.7
Compound BA54928.89Not specified

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidines have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is crucial for developing new anti-inflammatory drugs.

  • Research Findings : Compounds derived from thieno[2,3-d]pyrimidines showed potent inhibition of COX-2 activity with IC50 values comparable to established drugs like celecoxib . This suggests that these compounds could serve as lead structures for further development.
CompoundCOX Inhibition IC50 (μmol)Comparison with Celecoxib
Compound C0.04 ± 0.09Equivalent
Compound D0.04 ± 0.02Equivalent

Mechanism of Action

The mechanism of action of (3-methoxy-phenylamino)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

  • 2-(3-Methoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester (CymitQuimica, Ref: 10-F721699): Structure: Incorporates a thiazole ring fused to the acetic acid backbone. Molecular Weight: ~279.3 g/mol (vs. 207.2 g/mol for the target compound). This modification may improve metabolic stability but reduce solubility compared to the non-heterocyclic parent compound .
  • Ethyl (E)-2-(3-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate: Structure: Features a thiazolidinone ring and a 3-fluorophenylamino group. Molecular Weight: 336.3 g/mol. The thiazolidinone ring may confer anti-inflammatory or antidiabetic activity, as seen in related scaffolds .

Aromatic Ester Derivatives

  • Ethyl 2-phenylacetoacetate (Cayman Chemical, Item No. 39487): Structure: A phenyl-substituted acetoacetic acid ethyl ester. Molecular Weight: 206.2 g/mol. Key Differences: The absence of the methoxy-phenylamino group reduces polarity, increasing lipophilicity. Such compounds are often used as precursors in synthesizing heterocycles (e.g., pyrazoles) .
  • 4-Hydroxy-3-methoxy cinnamic acid ethyl ester (Isolated from bamboo leaves): Structure: A cinnamic acid derivative with methoxy and hydroxyl groups. Molecular Weight: 222.2 g/mol. Key Differences: The conjugated double bond in cinnamic acid enhances UV absorption, making it relevant in photochemical studies.

Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP* Solubility (Polarity) Key Functional Groups
(3-Methoxy-phenylamino)-acetic acid ethyl ester 207.2 ~1.5 Moderate (amphiphilic) Ethyl ester, 3-methoxy-phenylamino
2-(3-Methoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester 279.3 ~2.8 Low (lipophilic) Thiazole, ethyl ester
Ethyl 2-phenylacetoacetate 206.2 ~2.1 Low (lipophilic) Phenyl, acetoacetate
4-Hydroxy-3-methoxy cinnamic acid ethyl ester 222.2 ~1.9 Moderate Cinnamate, hydroxyl, methoxy

*Estimated using fragment-based methods.

Biological Activity

(3-Methoxy-phenylamino)-acetic acid ethyl ester, also known as methoxy-phenyl-acetic acid ethyl ester, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O3C_{11}H_{14}O_3 with a molecular weight of approximately 198.23g/mol198.23\,g/mol . The compound features a methoxy group attached to a phenyl ring, which is further linked to an amino group and an acetic acid moiety.

1. Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain structural modifications can enhance the inhibitory effects on cancer cell lines. In one study, compounds derived from similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition may contribute to its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : The compound may act on specific receptors that mediate cellular signaling pathways related to growth and inflammation .

Case Study 1: Anticancer Activity

A study focusing on a series of derivatives based on the (3-methoxy-phenylamino)-acetic acid structure found that certain modifications resulted in enhanced cytotoxicity against HeLa cells, with IC50 values ranging from 0.69 µM to 11 µM compared to doxorubicin's 2.29 µM . This suggests that structural variations can significantly impact the biological efficacy of these compounds.

Case Study 2: Anti-inflammatory Research

In another study, the anti-inflammatory effects were evaluated using in vitro models where the compound reduced the production of inflammatory cytokines in stimulated macrophages. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect IC50 Values References
AnticancerInhibits growth in cancer cell lines0.69 - 11 µM
Anti-inflammatoryReduces cytokine productionDose-dependent
Enzyme InhibitionInhibits prostaglandin biosynthesisNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-methoxy-phenylamino)-acetic acid ethyl ester derivatives, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and ethyl chloroacetate derivatives under reflux conditions. For example, potassium carbonate in dry acetone facilitates nucleophilic substitution, as seen in phenoxyacetic ester syntheses . Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) ensures completion. Purification steps like recrystallization or chromatography are critical to isolate the ester product .

Q. How can researchers confirm the structural integrity of synthesized (3-methoxy-phenylamino)-acetic acid ethyl esters?

  • Methodological Answer : Characterization employs spectroscopic techniques:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify methoxy, phenyl, and ester groups, with methoxy protons resonating at ~3.8 ppm and ester carbonyls at ~170 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 208.21 for C11_{11}H12_{12}O4_4) and fragmentation patterns validate the molecular formula .
  • IR Spectroscopy : Ester C=O stretches (~1740 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) confirm functional groups .

Q. What are the recommended storage conditions and safety protocols for handling these compounds?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Use PPE (gloves, lab coats) and fume hoods to avoid inhalation or skin contact. Respiratory protection (e.g., P95/P1 filters) is advised for powder handling .

Advanced Research Questions

Q. How can structural modifications (e.g., halogenation, substituent position) optimize biological activity in (3-methoxy-phenylamino)-acetic acid derivatives?

  • Methodological Answer : Comparative studies using analogs (e.g., 3-fluoro-4-methoxy derivatives) reveal that halogenation enhances receptor binding affinity, while methoxy positioning affects solubility and membrane permeability. High-throughput screening (HTS) with SPR or ITC quantifies target interactions (e.g., enzyme inhibition) .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Implement orthogonal purification (HPLC, GC-MS) and enantiomeric resolution (chiral columns). Validate bioactivity using standardized assays (e.g., MIC for antimicrobial studies) and replicate with structurally defined analogs .

Q. How do computational methods (e.g., molecular docking) aid in elucidating the mechanism of action for these esters?

  • Methodological Answer : Docking simulations (AutoDock Vina, Schrödinger) model interactions between the ester’s methoxy-phenyl group and active sites (e.g., COX-2 for anti-inflammatory activity). Free energy calculations (MM-PBSA) predict binding affinities, guiding rational design .

Q. What analytical challenges arise in quantifying trace impurities from ester synthesis, and how are they addressed?

  • Methodological Answer : Residual solvents (e.g., acetone) and unreacted intermediates require sensitive detection. GC-MS with headspace sampling or UPLC-MS/MS (multiple reaction monitoring) achieves ppm-level quantification. Internal standards (e.g., deuterated analogs) improve accuracy .

Q. How can in vitro models (e.g., cell lines, enzyme assays) validate the therapeutic potential of these compounds?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) determine MICs against Gram-positive/negative bacteria .
  • Anti-inflammatory Effects : COX-2 inhibition assays (ELISA) measure prostaglandin E2_2 reduction in LPS-stimulated macrophages .
  • Cytotoxicity : MTT assays on HEK293 or HepG2 cells assess selectivity indices .

Q. What role do structure-activity relationship (SAR) studies play in improving pharmacokinetic properties?

  • Methodological Answer : SAR evaluates substituent effects on logP (octanol-water partitioning) and metabolic stability. For instance, replacing methoxy with trifluoromethoxy increases lipophilicity and plasma half-life, as shown in pharmacokinetic profiling (LC-MS/MS) of rat models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.